Hexafluoro-2,2-diphenylpropane

Übersicht

Beschreibung

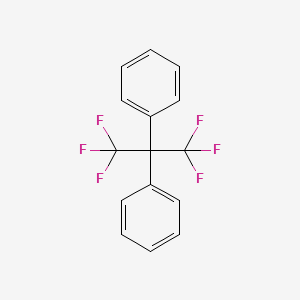

Hexafluoro-2,2-diphenylpropane is an organic compound with the molecular formula C15H10F6. It is characterized by the presence of six fluorine atoms attached to a central carbon atom, which is also bonded to two phenyl groups. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexafluoro-2,2-diphenylpropane can be synthesized from methanesulfonic acid, trifluoro-, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-4,1-phenylene ester. The reaction involves the use of specific catalysts and controlled conditions to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Hexafluoro-2,2-diphenylpropane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Hexafluoro-2,2-diphenylpropane serves as a key intermediate in the production of high-performance polymers, particularly polyimides. These polymers are characterized by their excellent thermal stability, low moisture absorption, and low dielectric constants, making them suitable for use in electronic components.

Polyimides from this compound

- Properties : Polyimides derived from this compound exhibit enhanced mechanical properties and thermal resistance compared to traditional polyimides.

- Applications : They are used in coatings for electronic devices, dielectrics in capacitors, and as substrates in flexible electronics due to their stability under extreme conditions .

Electronic Applications

The unique properties of this compound make it an attractive candidate for various electronic applications.

Dielectric Materials

- Low Dielectric Constant : The low dielectric constant of polyimides synthesized from this compound is advantageous for reducing signal loss in high-frequency applications.

- Thermal Stability : The thermal stability of these materials allows them to function effectively in high-temperature environments typical of many electronic devices .

Optical Fibers and Composites

Polymers made from this compound can also be utilized in the production of optical fibers and composite materials:

- Optical Fibers : Their low moisture uptake contributes to the performance of optical fibers by minimizing signal degradation.

- Composites : The incorporation of these polymers into composite materials enhances their mechanical strength and thermal resistance .

Chemical Reactions and Modifications

This compound can undergo various chemical transformations that expand its utility.

Regioselective Nitration

Recent studies have focused on the regioselective nitration of diphenyl compounds, including this compound. This process allows for the selective introduction of nitro groups at specific positions on the aromatic rings:

- Nitration Products : The nitrated derivatives can be further reduced to form diamines that are essential precursors for polyamides and other advanced materials .

Case Studies and Research Findings

Several studies highlight the successful application of this compound in various industrial processes:

Case Study: Polyimide Synthesis

In a notable study, researchers synthesized polyimides using this compound as a precursor. The resulting polyimides demonstrated superior thermal stability compared to conventional polyimides. This has implications for their use in aerospace and electronics industries where high-performance materials are critical.

Case Study: Electronic Devices

Research has shown that devices utilizing coatings made from this compound-based polyimides exhibited improved performance metrics under thermal stress conditions. This reinforces the compound's role as a valuable material in the development of next-generation electronic devices.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Production of high-performance polyimides | Thermal stability; low moisture uptake |

| Electronic Components | Dielectric materials for capacitors | Low dielectric constant; high stability |

| Optical Fibers | Used in fiber optics | Reduced signal degradation |

| Regioselective Nitration | Chemical modification for advanced materials | Selective functionalization |

Wirkmechanismus

The mechanism by which hexafluoro-2,2-diphenylpropane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Hexafluoro-2,2-diphenylpropane can be compared with other similar compounds, such as:

Hexafluoroisopropylidene bisphenol A (HFIP-BPA): Similar in structure but with different functional groups.

Hexafluorobenzene: Contains six fluorine atoms attached to a benzene ring, differing in its overall structure and properties.

Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and phenyl groups, which confer distinct chemical and physical properties .

Biologische Aktivität

Hexafluoro-2,2-diphenylpropane (HF-DPP) is a fluorinated compound with notable chemical properties that have garnered interest in various fields, including materials science and pharmacology. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and features a unique structure characterized by the presence of six fluorine atoms attached to a biphenyl backbone. This configuration imparts significant hydrophobicity and stability to the compound, making it a candidate for various applications.

Biological Activity Overview

The biological activity of HF-DPP has been primarily studied in the context of its interactions with estrogen receptors and its potential endocrine-disrupting properties. Research indicates that HF-DPP does not exhibit agonistic activity similar to its structural analogs, such as bisphenol A (BPA), but may act as an antagonist in certain receptor assays.

Estrogen Receptor Interaction

- Receptor Binding : HF-DPP has been shown to bind to estrogen receptors (ER), particularly ERβ, with varying affinities compared to BPA derivatives. In vitro studies using HeLa cells demonstrated that HF-DPP does not activate ER but can inhibit the receptor's function by competing for binding sites .

- Antagonistic Effects : In reporter gene assays, HF-DPP displayed antagonistic activity against ERβ, suggesting that it may disrupt normal hormonal signaling pathways. This finding aligns with observations that other fluorinated compounds exhibit similar antagonistic behavior .

Case Studies

- Study 1 : A study investigating the effects of various bisphenol derivatives found that HF-DPP exhibited weaker transcriptional activity on ER compared to BPA. The study highlighted the potential for HF-DPP to interfere with estrogen-mediated processes without directly activating the receptor .

- Study 2 : Another research effort focused on the metabolic impact of HF-DPP on human adipose-derived stem cells (hASCs). The results indicated that exposure to HF-DPP led to alterations in lipid accumulation and adipogenic gene expression, suggesting a possible role in metabolic dysregulation .

Data Tables

Below is a summary table highlighting key findings related to the biological activity of this compound:

Implications of Findings

The biological activity of HF-DPP raises important questions regarding its safety and potential health impacts, particularly in relation to endocrine disruption. Given its structural similarities to known endocrine disruptors like BPA, further investigation is warranted to fully understand its implications for human health and environmental safety.

Eigenschaften

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6/c16-14(17,18)13(15(19,20)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTSORNHIUMCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555022 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83558-76-3 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.